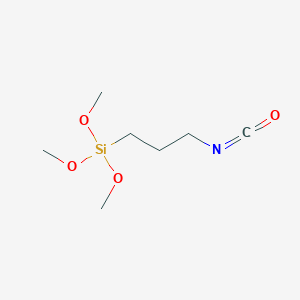

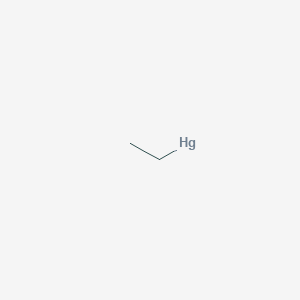

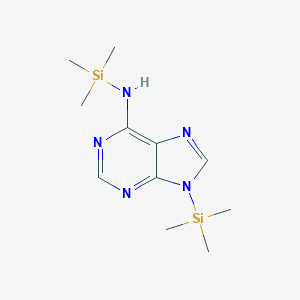

![molecular formula C21H28 B097359 1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene CAS No. 19099-48-0](/img/structure/B97359.png)

1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene

Vue d'ensemble

Description

The compound "1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene" is a chemical structure that is not directly reported in the provided papers. However, the papers discuss related compounds with tert-butyl groups and benzene rings, which are structural motifs that can be found in the compound of interest. These motifs are often used in the synthesis of complex organic molecules due to their stability and the steric hindrance provided by the tert-butyl groups, which can influence the reactivity and conformation of the molecules .

Synthesis Analysis

The synthesis of related compounds typically involves transition metal-catalyzed reactions, nucleophilic substitution, and deprotonation steps. For example, the synthesis of 1,4-dipiperazino benzenes is achieved using stepwise transition metal-catalyzed N-arylation . Similarly, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene involves the preparation of chelated complexes . These methods could potentially be adapted for the synthesis of "1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups and benzene rings is often characterized by X-ray crystallography. For instance, the crystal structure of a related compound, 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone), reveals specific dihedral angles between the benzene rings and the presence of intramolecular hydrogen bonding . These structural details are crucial for understanding the conformation and potential interactions of "1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene".

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted benzene compounds can be complex. For example, the seven-membered ring complex [PdLCl2] reacts with alcohols to form chiral cyclometallated complexes . Deprotonation reactions of phosphino-benzene derivatives have also been reported, leading to the formation of new complexes . These reactions highlight the potential for "1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene" to participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted benzene compounds are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the melting point and decrease the solubility in polar solvents . The electronic spectra and bond lengths of these compounds can be studied using density functional theory (DFT) calculations, which can provide insights into their electronic properties and reactivity . These properties are important for the practical applications of "1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene" in various fields, such as materials science or pharmaceuticals.

Applications De Recherche Scientifique

-

Epoxy Resin Production

- Field : Industrial Chemistry

- Application : 4-tert-Butylphenyl glycidyl ether is used in the paint industry and serves as an organic coating in paint, boat paint, and building coating material .

- Method : It is used as an epoxy reactive diluent .

- Results : The product serves as a key component in various types of paints and coatings .

-

Synthesis of Biologically Active Compounds

- Field : Organic Chemistry

- Application : tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

- Method : The synthesis involves several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and finally, the introduction of the TBS-protected enyne side chain .

- Results : The synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

-

Synthesis of 4-tert-butyl-phenylboronic Acid

-

Synthesis of Fungicide Fenpropimorph

- Field : Agricultural Chemistry

- Application : 4-tert-Butyliodobenzene participates in the one-pot Heck-reductive amination reaction pathway during the synthesis of fungicide fenpropimorph .

- Method : The synthesis involves a Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene catalyzed by ionic liquids .

- Results : The product, fungicide fenpropimorph, was successfully synthesized .

-

Production of Phenolic Resins

- Field : Polymer Chemistry

- Application : 4-tert-Butylphenol is used in the production of phenolic resins .

- Method : The specific method of production is not provided .

- Results : The product, phenolic resins, are widely used in various applications due to their high thermal stability and mechanical strength .

- Production of tert-Butylbenzene

- Field : Industrial Chemistry

- Application : tert-Butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group .

- Method : tert-Butylbenzene can be produced by the treatment of benzene with isobutene or by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride .

- Results : The product, tert-Butylbenzene, is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

-

Production of tert-Butylbenzene

- Field : Industrial Chemistry

- Application : tert-Butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group .

- Method : tert-Butylbenzene can be produced by the treatment of benzene with isobutene or by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride .

- Results : The product, tert-Butylbenzene, is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

-

Electrophilic Aromatic Substitution

- Field : Organic Chemistry

- Application : The principal types of reactions involving aromatic rings are substitution, addition, and oxidation. Of these, the most common type is electrophilic substitution .

- Method : A summary of the more important substitution reactions of benzene is given in Figure 22-7 .

- Results : The product, substituted benzene, is widely used in various applications due to its high reactivity .

Propriétés

IUPAC Name |

1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h7-14H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMBVBPNWUBFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364707 | |

| Record name | 4,4'-Di-tert-butyldiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene | |

CAS RN |

19099-48-0 | |

| Record name | 4,4'-Di-tert-butyldiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

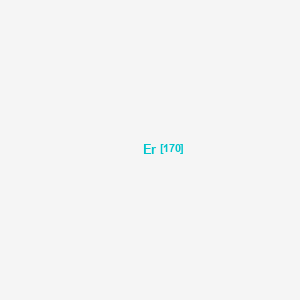

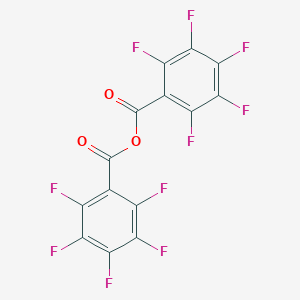

![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)

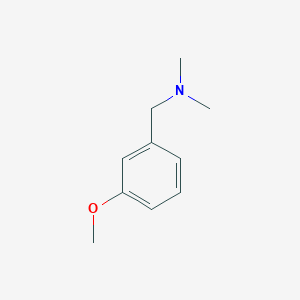

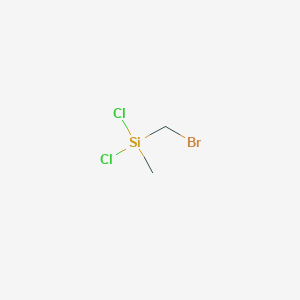

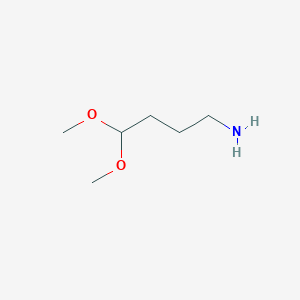

![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)

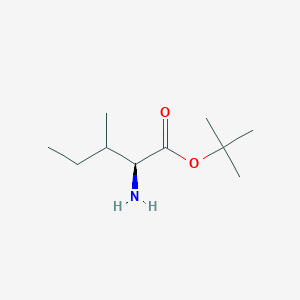

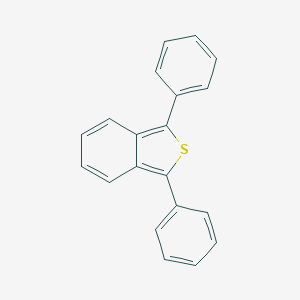

![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)

![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)